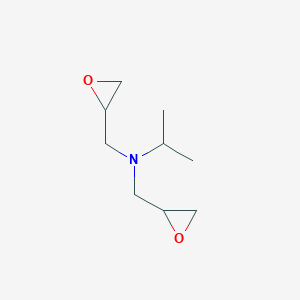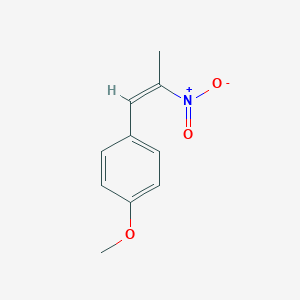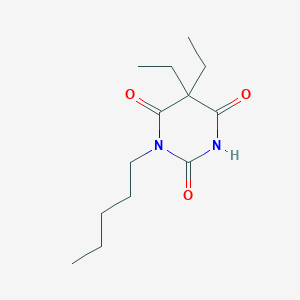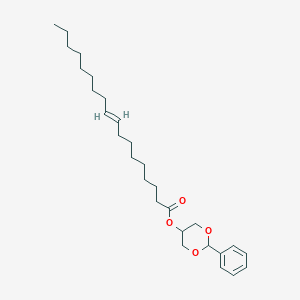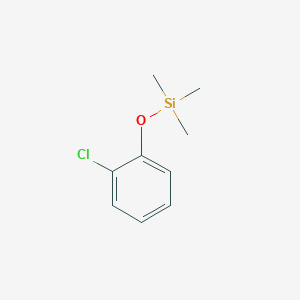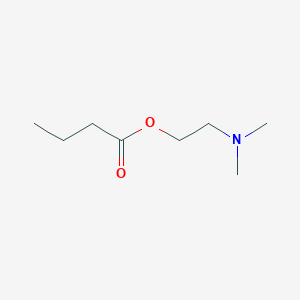
Butanoic acid, 2-(dimethylamino)ethyl ester
Übersicht
Beschreibung
Butanoic acid, 2-(dimethylamino)ethyl ester, also known as DMAE or dimethylethanolamine, is a naturally occurring compound found in small amounts in the brain. It is a choline precursor and is involved in the synthesis of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. DMAE has gained attention for its potential use in improving cognitive function and memory, as well as its potential applications in skincare products.
Wirkmechanismus
Butanoic acid, 2-(dimethylamino)ethyl ester is thought to work by increasing the levels of choline and acetylcholine in the brain. Acetylcholine plays a critical role in cognitive function, including memory and learning.
Biochemische Und Physiologische Effekte
Butanoic acid, 2-(dimethylamino)ethyl ester has been shown to increase the levels of choline and acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties and to improve skin firmness and elasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Butanoic acid, 2-(dimethylamino)ethyl ester in lab experiments is its potential cognitive enhancing effects. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on the brain.
Zukünftige Richtungen
1. Further research is needed to fully understand the mechanism of action of Butanoic acid, 2-(dimethylamino)ethyl ester and its potential cognitive enhancing effects.
2. Studies are needed to determine the optimal dosage and duration of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation for cognitive enhancement.
3. More research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in skincare products.
4. Further studies are needed to determine the safety and potential side effects of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation.
5. Research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in other areas, such as sports performance and mood enhancement.
In conclusion, Butanoic acid, 2-(dimethylamino)ethyl ester is a naturally occurring compound that has gained attention for its potential cognitive enhancing effects and its potential applications in skincare products. While more research is needed to fully understand its mechanism of action and potential applications, Butanoic acid, 2-(dimethylamino)ethyl ester shows promise as a potential tool for improving cognitive function and skin health.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(dimethylamino)ethyl ester has been studied for its potential cognitive enhancing effects. In a double-blind, placebo-controlled study, Butanoic acid, 2-(dimethylamino)ethyl ester was found to improve attention and vigilance in healthy volunteers. Another study found that Butanoic acid, 2-(dimethylamino)ethyl ester improved memory and learning in rats.
Butanoic acid, 2-(dimethylamino)ethyl ester has also been studied for its potential use in skincare products. It has been shown to have antioxidant properties and to improve skin firmness and elasticity.
Eigenschaften
CAS-Nummer |
16597-65-2 |
|---|---|
Produktname |
Butanoic acid, 2-(dimethylamino)ethyl ester |
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
Kanonische SMILES |
CCCC(=O)OCCN(C)C |
Andere CAS-Nummern |
16597-65-2 |
Synonyme |
Butanoic acid 2-(dimethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

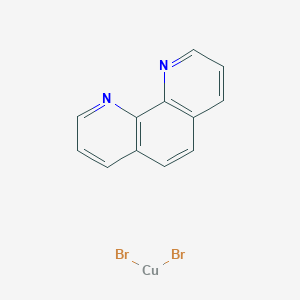
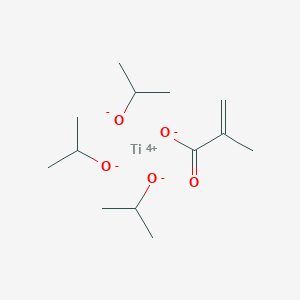
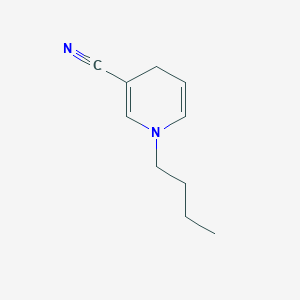
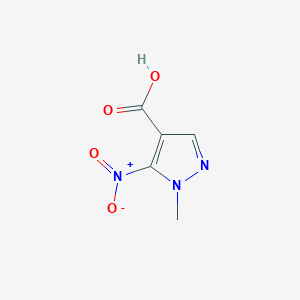
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)


